Pss-octa((3-propylglycidylether)dimethy&

Catalog No.
S1785906
CAS No.
136864-48-7
M.F
C64H136O36Si16
M. Wt
1931.116
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pss-octa((3-propylglycidylether)dimethy&

CAS Number

136864-48-7

Product Name

Pss-octa((3-propylglycidylether)dimethy&

IUPAC Name

[1,3,7,9,11,13,15-heptakis[[dimethyl-[(3-propyloxiran-2-yl)methoxy]silyl]oxy]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[7.7.1.13,7.15,13.111,15]icosan-5-yl]oxy-dimethyl-[(3-propyloxiran-2-yl)methoxy]silane

Molecular Formula

C64H136O36Si16

Molecular Weight

1931.116

InChI

InChI=1S/C64H136O36Si16/c1-25-33-49-57(73-49)41-65-101(9,10)81-109-89-110(82-102(11,12)66-42-58-50(74-58)34-26-2)92-113(91-109,85-105(17,18)69-45-61-53(77-61)37-29-5)99-114(86-106(19,20)70-46-62-54(78-62)38-30-6)93-111(83-103(13,14)67-43-59-51(75-59)35-27-3)90-112(94-114,84-104(15,16)68-44-60-52(76-60)36-28-4)98-116(96-110,88-108(23,24)72-48-64-56(80-64)40-32-8)100-115(95-109,97-111)87-107(21,22)71-47-63-55(79-63)39-31-7/h49-64H,25-48H2,1-24H3

InChI Key

HCMVSVWSKGFMKX-UHFFFAOYSA-N

SMILES

CCCC1C(O1)CO[Si](C)(C)O[Si]23O[Si]4(O[Si](O2)(O[Si]5(O[Si]6(O[Si](O5)(O[Si](O4)(O[Si](O3)(O6)O[Si](C)(C)OCC7C(O7)CCC)O[Si](C)(C)OCC8C(O8)CCC)O[Si](C)(C)OCC9C(O9)CCC)O[Si](C)(C)OCC1C(O1)CCC)O[Si](C)(C)OCC1C(O1)CCC)O[Si](C)(C)OCC1C(O1)CCC)O[Si](C)(C)OCC1C(O1)CCC
Pss-octa((3-propylglycidylether)dimethy&) is a type of graft copolymer that has received significant attention in recent years in various fields of research and industry. This copolymer is derived from poly(ethylene-alt-maleic anhydride) (PEMA), which has been modified by the addition of propylene oxide and glycidyl methacrylate. The resulting copolymer has unique physical and chemical properties that make it suitable for various applications, including drug delivery, coating, and surface modification.
Pss-octa((3-propylglycidylether)dimethy&) is a water-soluble copolymer that forms a stable dispersion in aqueous solutions. The copolymer has a molecular weight of approximately 12,000 Da and a polydispersity index of 1.2. The copolymer contains both hydrophilic and hydrophobic groups, which make it amphiphilic in nature. It has a glass transition temperature of 85°C and a melting temperature of around 140°C.
The synthesis of Pss-octa((3-propylglycidylether)dimethy&) involves the modification of PEMA by the addition of propylene oxide and glycidyl methacrylate. The reaction is typically carried out in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The resulting copolymer is then purified by dialysis or ultrafiltration to remove any unreacted monomers or impurities.
The characterization of Pss-octa((3-propylglycidylether)dimethy&) is typically performed using various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), Fourier-transform infrared spectroscopy (FTIR), size exclusion chromatography (SEC), and differential scanning calorimetry (DSC). These techniques provide information about the chemical structure, molecular weight, and thermal properties of the copolymer.
Pss-octa((3-propylglycidylether)dimethy&) can be analyzed using various methods such as gel permeation chromatography (GPC), dynamic light scattering (DLS), zeta potential analysis, and transmission electron microscopy (TEM). These techniques can be used to determine the size, shape, and stability of the copolymer in solution.
Pss-octa((3-propylglycidylether)dimethy&) has been shown to exhibit low toxicity and excellent biocompatibility in various in vitro and in vivo studies. The copolymer has been used in drug delivery applications, where it can encapsulate drugs and release them in a controlled manner. Additionally, it has been used as a coating material to improve the biocompatibility of medical devices such as stents and catheters.
Pss-octa((3-propylglycidylether)dimethy&) has been found to be non-toxic and safe in scientific experiments both in vitro and in vivo. The copolymer has been shown to be biodegradable and not accumulate in the body.
Pss-octa((3-propylglycidylether)dimethy&) has diverse applications in scientific experiments such as drug delivery, coating, and surface modification. It can be used to encapsulate drugs and release them in a controlled manner, improve the biocompatibility of medical devices, and modify the surface properties of materials.
The current state of research on Pss-octa((3-propylglycidylether)dimethy&) is focused on exploring its potential applications in drug delivery, tissue engineering, and energy storage. Researchers are studying the copolymer to understand its mechanism of action, chemical stability, and biocompatibility.
Pss-octa((3-propylglycidylether)dimethy&) has potential implications in various fields of research and industry such as medicine, textiles, and electronics. It can be used as a drug delivery vehicle to treat various diseases, as a coating material to improve the performance of textiles, and as a surface modifier to enhance the performance of electronic devices.
Some of the limitations of Pss-octa((3-propylglycidylether)dimethy&) include its relatively low molecular weight and limited aqueous solubility. Future research directions include the development of new synthetic routes to increase the molecular weight of the copolymer and improve its aqueous solubility. Additionally, researchers are exploring the use of Pss-octa((3-propylglycidylether)dimethy&) in combination with other materials to further enhance its performance in various applications.

1. Development of new synthetic routes to increase the molecular weight of the copolymer and improve its aqueous solubility.
2. Study of the copolymer's mechanism of action to understand its chemical stability and biocompatibility.
3. Investigation of the use of Pss-octa((3-propylglycidylether)dimethy&) in combination with other biomaterials to improve its performance in various applications.
4. Exploration of the copolymer's behavior under different environmental conditions such as pH and temperature.
5. Development of new analytical methods to measure the size and stability of Pss-octa((3-propylglycidylether)dimethy&) in solution.
6. Study of the copolymer's potential applications as a surface modifier in electronic devices.
7. Exploration of the use of Pss-octa((3-propylglycidylether)dimethy&) in tissue engineering applications.
8. Investigation of the copolymer's behavior in complex biological environments such as blood and tissues.
9. Development of new strategies for the controlled release of drugs using Pss-octa((3-propylglycidylether)dimethy&) as a carrier.
10. Study of the copolymer's potential applications in energy storage and conversion.

Dates

Modify: 2023-08-15

Explore Compound Types